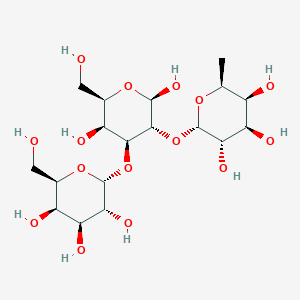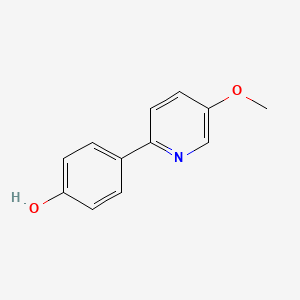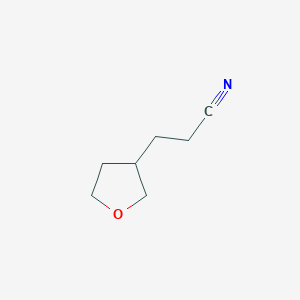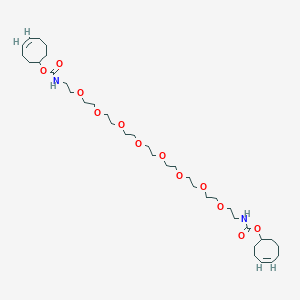
Tco-peg8-tco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tco-peg8-tco, also known as di(cyclooct-4-en-1-yl) (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)dicarbamate, is a polyethylene glycol-based compound. It is primarily used as a PROTAC linker, which facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to degrade specific proteins within cells, making this compound a valuable tool in chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tco-peg8-tco is synthesized through a series of chemical reactions involving the attachment of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a carbodiimide, to introduce reactive groups.
Attachment of TCO Groups: The activated PEG is then reacted with TCO groups under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Scalable Reaction Conditions: The activated PEG is reacted with TCO groups in large reactors, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tco-peg8-tco undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The TCO groups in this compound react with tetrazine compounds in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Substitution Reactions: The PEG backbone can undergo substitution reactions with various functional groups, allowing for further modification.
Common Reagents and Conditions
Tetrazine Compounds: Used in cycloaddition reactions with TCO groups.
Carbodiimides: Used for the activation of PEG chains.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various PROTACs and other bioconjugates, which are used in research and therapeutic applications .
Aplicaciones Científicas De Investigación
Tco-peg8-tco has a wide range of scientific research applications, including:
Chemical Synthesis: Used as a linker in the synthesis of complex molecules.
Bio-Conjugation: Facilitates the precise labeling and tagging of biomolecules for biomedical research.
Molecular Imaging: Used in the development of imaging agents for diagnostic purposes.
Drug Delivery: Enhances the pharmacokinetic properties and targeting capabilities of therapeutic agents
Mecanismo De Acción
Tco-peg8-tco exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Tco-peg4-tco: A shorter PEG linker with similar reactivity but different solubility and pharmacokinetic properties.
Tco-peg12-tco: A longer PEG linker with enhanced solubility and longer circulation time in vivo.
Uniqueness
Tco-peg8-tco is unique due to its optimal balance between solubility, reactivity, and pharmacokinetic properties. Its PEG8 backbone provides sufficient flexibility and water solubility, while the TCO groups ensure efficient and specific reactions with tetrazine compounds .
Propiedades
Fórmula molecular |
C36H64N2O12 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2- |
Clave InChI |
SPZWBIMXUPJMBJ-LEWNYYKSSA-N |
SMILES isomérico |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



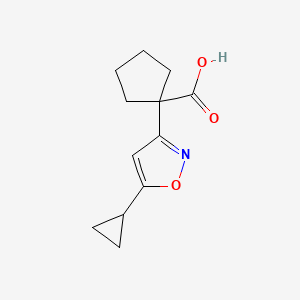
![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
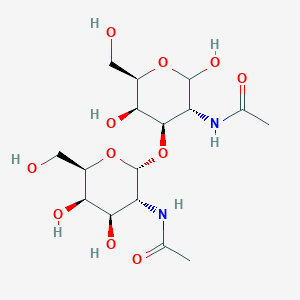
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
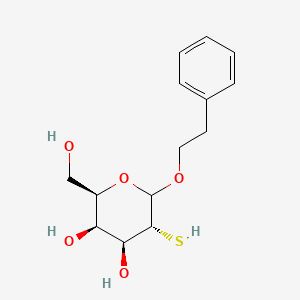
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
